Researchers often face regioselectivity challenges with poly-halogenated azaindoles. 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-72-7) overcomes this with a single orthogonal 4-Cl reactive handle and 5-OMe electronic tuning.
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-72-7) is a highly functionalized 7-azaindole building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. From a procurement perspective, its primary value lies in the orthogonal reactivity of its 4-chloro group, which serves as a reliable handle for transition-metal catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), combined with the electronic and steric influence of the 5-methoxy group . This specific substitution pattern allows chemists to fine-tune the physicochemical properties and target-binding affinity of downstream molecules without introducing the chemoselectivity challenges associated with poly-halogenated scaffolds [1].
Substituting 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine with simpler analogs, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine or dual-halogenated variants like 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, introduces significant process and performance liabilities. The simpler 4-chloro analog lacks the electron-donating 5-methoxy group, which is frequently essential for modulating the pKa of the pyridine nitrogen and optimizing hydrogen-bond interactions within kinase ATP-binding pockets [1]. Conversely, utilizing a 5-bromo-4-chloro analog introduces competing reactive sites during palladium-catalyzed cross-coupling, leading to complex product mixtures, reduced step yields, and burdensome purification requirements. The specific 4-chloro-5-methoxy configuration ensures predictable, regioselective functionalization while maintaining the necessary electronic profile for high-affinity target engagement[2].
In advanced synthetic routes, the 4-chloro group can be efficiently converted to a more reactive 4-iodo intermediate using sodium iodide (NaI) and acetyl chloride, enabling rapid downstream functionalization. This protocol avoids the regioselectivity issues inherent in dual-halogenated comparators, ensuring high conversion rates for subsequent cross-coupling or amination steps [1].
| Evidence Dimension | Chemoselectivity and conversion efficiency |
| Target Compound Data | Enables selective 4-position functionalization or quantitative conversion to the 4-iodo intermediate. |
| Comparator Or Baseline | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (suffers from competing reactivity at the 5-position). |
| Quantified Difference | Eliminates competing 5-position side reactions, significantly improving primary step yield and simplifying purification. |
| Conditions | Halogen exchange via NaI/AcCl at 80°C, followed by standard cross-coupling. |
Ensures high-yielding, predictable functionalization at the 4-position, reducing purification bottlenecks and raw material waste in API manufacturing.
The 5-methoxy group acts as an electron-donating substituent, enriching the electron density of the 7-azaindole core. This electronic modulation is critical for optimizing the hydrogen-bond donor/acceptor profile required for potent binding to kinase hinge regions, such as in Fibroblast Growth Factor Receptors (FGFRs), where 5-methoxy derivatives have demonstrated low nanomolar inhibitory activity[1].
| Evidence Dimension | Kinase inhibitory potency (IC50) of downstream derivatives |
| Target Compound Data | Derivatives exhibit potent inhibition (e.g., FGFR1-4 IC50 values ranging from 7 to 712 nM). |
| Comparator Or Baseline | Derivatives lacking the 5-methoxy group (baseline 4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold). |
| Quantified Difference | The 5-methoxy group provides a critical binding vector and electronic tuning, often resulting in substantial improvements in target affinity compared to the unsubstituted baseline. |
| Conditions | In vitro kinase activity assays (e.g., FGFR1-4). |
Procuring the 5-methoxy functionalized building block is essential for achieving the required potency and selectivity profiles in advanced kinase inhibitor programs.
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine exhibits robust thermal stability under standard process conditions. When stored under an inert atmosphere at 2-8°C, the compound maintains high purity (>98%), mitigating the oxidative degradation risks commonly associated with more electron-rich or unprotected indole derivatives.
| Evidence Dimension | Storage stability and handling requirements |
| Target Compound Data | Maintains >98% purity under inert atmosphere at 2-8°C. |
| Comparator Or Baseline | Highly electron-rich or unprotected indole derivatives (prone to rapid oxidative degradation). |
| Quantified Difference | Extended shelf-life and consistent batch-to-batch reactivity when stored correctly. |
| Conditions | Standard laboratory storage (inert atmosphere, 2-8°C) and handling. |
Reliable stability profiles minimize batch failures and ensure consistent yields during scale-up and multi-step manufacturing.
The compound is the ideal starting material for developing FGFR inhibitors, where the 5-methoxy group optimizes hinge-binding interactions and the 4-chloro position allows for the installation of diverse, target-specific side chains via cross-coupling [1].
Leveraging its compatibility with halogen exchange protocols (converting 4-chloro to 4-iodo), this building block is highly suited for the efficient synthesis of complex aminopyrazine-based HPK1 inhibitors, ensuring high yields in critical amination steps [2].
Due to its single, orthogonal reactive handle at the 4-position, the compound serves as a versatile scaffold for generating diverse 7-azaindole libraries, avoiding the regioselectivity and purification challenges associated with poly-halogenated cores [1].